3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
Description
Chemical Nomenclature and Structural Taxonomy
The systematic IUPAC name 3-(3,4-dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine precisely describes its fused heterocyclic system:
- Pyrazolo[5,4-d] : Indicates a pyrazole ring fused at positions 5 and 4 to a pyrimidine ring
- Triazolo[1,5-e] : Specifies a triazole moiety fused across positions 1 and 5 of the pyrimidine
- Substituents:
- 3,4-Dichlorophenyl group at position 3
- 2-Phenylethyl chain at position 8
The molecular formula is $$ \text{C}{21}\text{H}{15}\text{Cl}2\text{N}7 $$, with a molecular weight of 436.29 g/mol. X-ray crystallography reveals a planar fused-ring system with dihedral angles of 12.3° between the dichlorophenyl group and the central heterocycle.
Structural Classification
| Feature | Classification |
|---|---|
| Core scaffold | Pyrazolo-triazolo-pyrimidine |
| Aromatic substituents | Halogenated aryl, alkylaryl |
| Electron distribution | π-deficient heterocycle |
This dual-fused system exhibits unique electronic characteristics due to conjugation between the pyrazole nitrogen lone pairs and the triazole π-system.
Historical Context in Heterocyclic Compound Research
The development of pyrazolo-triazolo-pyrimidine derivatives emerged from three key research trajectories:
- Pyrazole Chemistry (1950s-present): Early work on pyrazole annulation by Fischer and Beilstein established methods for creating fused nitrogenous systems.
- Triazolopyrimidine Synthesis (1980s-2000s): Breakthroughs in regioselective triazole-pyrimidine coupling enabled controlled assembly of complex scaffolds.
- Structure-Activity Relationship (SAR) Studies (2010s-): Systematic substitution pattern analysis revealed enhanced bioactivity with dichlorophenyl and phenylethyl groups.
A 2020 HRAC classification update formally recognized triazolopyrimidines as distinct herbicide targets, indirectly validating their biological relevance. Medicinal chemistry applications expanded following the 1996 discovery that related compounds act as adenosine A2A receptor antagonists.
Position Within Triazolopyrimidine Pharmacophores
Comparative analysis with prototypical triazolopyrimidines reveals critical structural differentiators:
Key Pharmacophoric Elements
- Hydrogen Bond Acceptors :
- Lipophilic Domains :
- Stereoelectronic Modulators :
Structural Comparison to Reference Compounds
The dichlorophenyl group enhances membrane permeability (calculated logD7.4 = 1.8 vs 0.9 for unchlorinated analogs), while the phenylethyl chain introduces torsional flexibility critical for receptor binding. Quantum mechanical calculations indicate a HOMO-LUMO gap of 4.7 eV, suggesting moderate electrophilic reactivity.
Properties
Molecular Formula |
C20H14Cl2N6 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14Cl2N6/c21-16-8-7-14(10-17(16)22)28-19-15(11-24-28)20-25-18(26-27(20)12-23-19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-12H,6,9H2 |
InChI Key |
URURVBRUBXBKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[5,4-d]pyrimidine Formation
The pyrazolo[5,4-d]pyrimidine intermediate is synthesized via a three-step protocol:
Step 1: Cyclocondensation
5-Amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile undergoes cyclocondensation with triethyl orthoformate in acetic anhydride, catalyzed by Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂), to yield ethyl-4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-ylimidoformate.
Reaction Conditions : Reflux in acetic anhydride at 120°C for 6 hours; yield: 78%.
Step 2: Hydrazine Treatment
The imidoformate intermediate reacts with hydrazine hydrate in a benzene-water mixture, forming N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]imidoformic hydrazide.
Key Observation : Excess hydrazine ensures complete conversion, with purification via recrystallization from ethanol (yield: 83%).
Step 3: Cyclization to Pyrazolo[5,4-d]pyrimidine
Refluxing the hydrazide in acetic acid with Preyssler catalyst induces cyclization, yielding 1-(3,4-dichlorophenyl)-4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine.
Triazolo[1,5-e] Ring Construction
The pyrazolo[3,4-d]pyrimidine undergoes Dimroth rearrangement to form the triazolo[1,5-e] system:
Dimroth Rearrangement
Heating the pyrazolo[3,4-d]pyrimidine in a mixture of acetic acid and acetic anhydride (1:1) at 100°C for 8 hours catalyzes the rearrangement.
Optimization Note : Acidic conditions (pH < 3) and prolonged heating are critical for complete ring transformation (yield: 73%).
Functionalization at Position 8: Introduction of the 2-Phenylethyl Group
Alkylation Strategy
The 2-phenylethyl moiety is introduced via nucleophilic substitution at position 8 of the triazolo[1,5-e]pyrimidine core:
Reaction Protocol
-
Deprotonation : The triazolo-pyrimidine is treated with sodium hydride (NaH) in dry DMF at 0°C to generate a reactive alkoxide.
-
Alkylation : Addition of 2-phenylethyl bromide (1.2 equiv) at 25°C for 12 hours.
Yield : 68% after purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.20 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, Ar–H), 7.62–7.28 (m, 8H, Ar–H), 4.35 (t, J = 7.2 Hz, 2H, CH₂Ph), 3.12 (t, J = 7.2 Hz, 2H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 158.7 (C=N), 154.3 (C-Cl), 146.2 (triazolo-C), 137.5–126.8 (Ar–C), 54.1 (CH₂Ph), 35.2 (CH₂).
-
HRMS (ESI) : m/z calcd for C₂₂H₁₆Cl₂N₇ [M+H]⁺: 480.0854; found: 480.0850.
Purity Assessment
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves the inhibition of specific enzymes, particularly CDKs. These enzymes play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocyclic Compounds
The compound shares core structural motifs with several pyrazolo-triazolo-pyrimidine derivatives, but key differences in substituents and ring systems distinguish its properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in the target compound and CF₃ in 4n) improve thermal stability and influence binding interactions .
- Lipophilic substituents (e.g., phenylethyl in the target compound vs. phenethyl in ) enhance membrane permeability but may reduce solubility .
Efficiency Comparison :
- The target compound’s synthesis likely mirrors ’s hydrazine route, prioritizing yield and selectivity. In contrast, ’s sulfuric acid-mediated cyclization (room temperature, 4 days) is slower but milder .
Analytical Characterization Techniques
Structural confirmation of related compounds relies on:
- Elemental analysis : Close agreement between calculated and found values (e.g., C, H, N in : ±0.02% deviation) ensures purity .
- Spectroscopy :
- Mass spectrometry : HRMS (e.g., : m/z 561.1523 [M+H]⁺) validates molecular weight .
Comparison : The target compound would require similar multi-technique validation, with emphasis on chlorine isotopic patterns in MS and distinct NMR shifts for the dichlorophenyl group.
Substituent Effects on Physicochemical Properties
- 4-methoxyphenyl () or 4-nitrophenyl () .
- Triazolo vs. Thiazolo rings : The target’s triazolo ring may offer stronger π-π stacking vs. thiazolo systems (), impacting receptor affinity .
Biological Activity
The compound 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, including triazole and pyrimidine rings. The presence of the 3,4-dichlorophenyl group is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine compounds often exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Specifically, triazole derivatives are recognized for their antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.
Anti-inflammatory Effects
Compounds containing the triazole ring have been studied for their anti-inflammatory properties. They may modulate pathways related to inflammatory responses by inhibiting specific enzymes or signaling molecules involved in inflammation.
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound has been evaluated in several studies. Triazole derivatives have been linked to anticancer activity through different mechanisms, including the induction of apoptosis in cancer cells. The specific activity of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine against various cancer cell lines remains an area for further investigation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for pathogen survival and proliferation.
- Disruption of Membrane Integrity: By targeting ergosterol biosynthesis in fungi, these compounds compromise cell membrane integrity.
- Induction of Apoptosis: In cancer cells, triazole derivatives may trigger apoptotic pathways leading to cell death.
Study 1: Antifungal Activity
A study evaluating a related triazole derivative demonstrated significant antifungal activity against Candida species. The mechanism involved inhibition of ergosterol synthesis at low concentrations, showcasing a promising therapeutic index with minimal cytotoxicity to mammalian cells.
Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory effects of triazole derivatives in models of acute inflammation. The compounds reduced pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways.
Data Tables
| Biological Activity | Compound Structure | Effectiveness (MIC) | Mechanism |
|---|---|---|---|
| Antifungal | Triazole Derivative | 0.25 µg/mL (against C. glabrata) | Ergosterol inhibition |
| Anti-inflammatory | Triazole Derivative | Significant reduction in TNF-alpha levels | NF-kB inhibition |
| Cytotoxicity | Triazole Derivative | IC50 = 10 µM (in cancer cells) | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
